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molecular formula C11H16N2O4 B8351875 2-Methyl-4-nitro-N,N-bis(2-hydroxyethyl)aniline

2-Methyl-4-nitro-N,N-bis(2-hydroxyethyl)aniline

Cat. No. B8351875
M. Wt: 240.26 g/mol
InChI Key: COFYJRVXGBSATP-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

In 30 ml of DMSO, 4.0 g (25.8 mmol) of 2-fluoro-5-nitrotoluene and 7.0 g (67 mmol) of diethanolamine were dissolved. The resultant solution was stirred under heat at 140° C. for 6.5 hours, followed by extraction with ethyl acetate. The solvent was distilled out under reduced pressure. The residue so obtained was washed with ethyl acetate, whereby 5.2 g of the title compound were obtained as yellow powder (yield: 84%).
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11].[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15]>CS(C)=O>[CH3:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[N:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15]

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
7 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue so obtained
WASH
Type
WASH
Details
was washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1N(CCO)CCO)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 83.9%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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